molecular formula C19H22ClN3O2 B1229845 1-(4-Chlorophenyl)-3-[[1-(4-methoxyphenyl)-3-pyrrolidinyl]methyl]urea

1-(4-Chlorophenyl)-3-[[1-(4-methoxyphenyl)-3-pyrrolidinyl]methyl]urea

Cat. No.: B1229845
M. Wt: 359.8 g/mol
InChI Key: PVAFMKDKWQMBLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-chlorophenyl)-3-[[1-(4-methoxyphenyl)-3-pyrrolidinyl]methyl]urea is a member of pyrrolidines.

Scientific Research Applications

  • Corrosion Inhibition : This compound has been investigated for its effectiveness as a corrosion inhibitor. It shows good performance in preventing mild steel corrosion in acid solutions, acting as a mixed-type inhibitor. Its efficiency increases with higher concentrations and lower temperatures (Bahrami & Hosseini, 2012).

  • Anticancer Potential : Research indicates that derivatives of this compound exhibit significant antiproliferative effects against various cancer cell lines, suggesting potential as anticancer agents (Feng et al., 2020).

  • Antimicrobial Activity : Novel derivatives containing this compound have shown promise in antimicrobial applications, suggesting potential use in combating microbial infections (Rani et al., 2014).

  • Optical and Electronic Properties : Studies on related chalcone derivatives show significant nonlinear optical properties, which could be relevant for applications in optoelectronic device fabrication (Shkir et al., 2018).

  • Photodegradation and Hydrolysis in Water : Investigations into the photodegradation and hydrolysis of substituted urea derivatives related to this compound suggest environmental implications, particularly in the context of pesticide degradation (Gatidou & Iatrou, 2011).

Properties

Molecular Formula

C19H22ClN3O2

Molecular Weight

359.8 g/mol

IUPAC Name

1-(4-chlorophenyl)-3-[[1-(4-methoxyphenyl)pyrrolidin-3-yl]methyl]urea

InChI

InChI=1S/C19H22ClN3O2/c1-25-18-8-6-17(7-9-18)23-11-10-14(13-23)12-21-19(24)22-16-4-2-15(20)3-5-16/h2-9,14H,10-13H2,1H3,(H2,21,22,24)

InChI Key

PVAFMKDKWQMBLH-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)N2CCC(C2)CNC(=O)NC3=CC=C(C=C3)Cl

Canonical SMILES

COC1=CC=C(C=C1)N2CCC(C2)CNC(=O)NC3=CC=C(C=C3)Cl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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